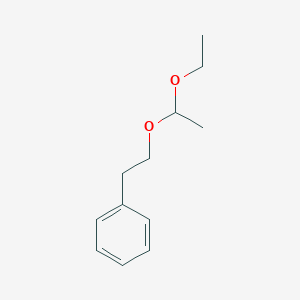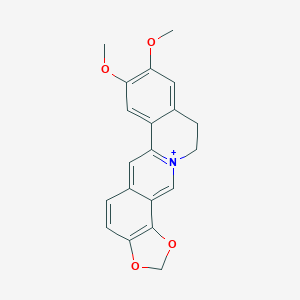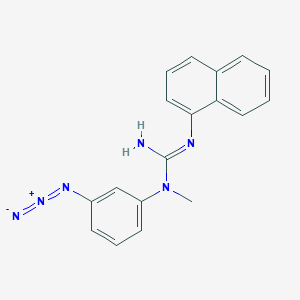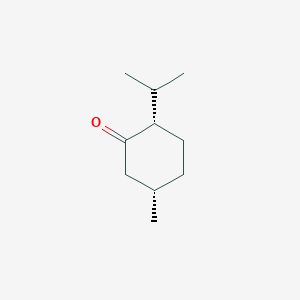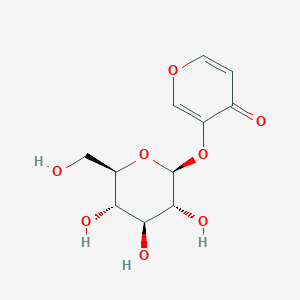
Ginsenoside Rd2
説明
Ginsenoside Rd2 is a bioactive saponin compound found in the roots of Panax ginseng, a traditional medicinal herb. Ginsenosides are the primary active constituents of ginseng, and this compound is known for its potent pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
科学的研究の応用
Ginsenoside Rd2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying saponin chemistry and enzymatic transformations.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
作用機序
人参皂苷Rd2は、複数の分子標的と経路を通じてその効果を発揮します。PI3K/Akt経路やMAPK経路などのシグナル伝達経路を調節し、細胞増殖、アポトーシス、炎症を制御します。 さらに、さまざまな受容体や酵素と相互作用し、その多様な薬理作用に貢献しています .
類似化合物:
- 人参皂苷Rb1
- 人参皂苷Rd
- 人参皂苷Rg3
- 人参皂苷Rh2
比較: 人参皂苷Rd2は、その特定のグリコシド構造によりユニークであり、これはそのバイオアベイラビリティと薬理学的プロファイルに影響を与えます。 他の人参皂苷と比較して、人参皂苷Rd2は、より強い抗炎症作用と神経保護作用を示し、治療用途に適した化合物となっています .
生化学分析
Biochemical Properties
Ginsenoside Rd2 interacts with various enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions . For instance, it can modulate platelet P2Y12-mediated signaling by up-regulating cAMP/PKA signaling and down-regulating PI3K/Akt/Erk1/2 signaling pathways .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It can decrease tyrosinase activity, melanin content, and microphthalmia-associated transcription factor (MITF) expression level .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound can effectively modulate platelet P2Y12-mediated signaling .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For instance, it has been observed that this compound can be converted to other ginsenosides under certain conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It is a product of the ginsenoside biosynthesis pathway, which involves various enzymes and cofactors .
準備方法
合成経路と反応条件: 人参皂苷Rd2は、酵素変換法によって合成できます。 β-グルコシダーゼやα-l-ラムノシダーゼなどの特定のグリコシダーゼを使用して、人参皂苷Rb1や人参皂苷Rdなどの前駆体人参皂苷のグリコシド結合を加水分解します . 酵素反応は、通常、pH 5〜7、30〜40°Cの温度など、穏やかな条件下で行われます .
工業生産方法: 人参皂苷Rd2の工業生産には、ニンジンの根から人参皂苷を抽出する工程と、微生物培養または精製酵素を用いたバイオ変換工程が含まれます。 この工程には、抽出、精製、酵素変換による高純度人参皂苷Rd2の取得が含まれます .
化学反応の分析
反応の種類: 人参皂苷Rd2は、加水分解、酸化、グリコシル化など、さまざまな化学反応を起こします。
一般的な試薬と条件:
加水分解: グリコシダーゼを用いた酵素加水分解。
酸化: 制御された条件下で過酸化水素などの酸化剤を使用します。
グリコシル化: 糖供与体の存在下でのグリコシルトランスフェラーゼ.
主な生成物: これらの反応から生成される主な生成物には、脱グリコシル化誘導体と人参皂苷Rd2の酸化型が含まれ、これらはしばしば生物活性を高めています .
4. 科学研究への応用
人参皂苷Rd2は、幅広い科学研究への応用があります。
化学: サポニン化学と酵素変換を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路における役割と、細胞増殖およびアポトーシスへの影響について調査されています。
類似化合物との比較
- Ginsenoside Rb1
- Ginsenoside Rd
- Ginsenoside Rg3
- Ginsenoside Rh2
Comparison: Ginsenoside Rd2 is unique due to its specific glycosidic structure, which influences its bioavailability and pharmacological profile. Compared to other ginsenosides, this compound exhibits stronger anti-inflammatory and neuroprotective effects, making it a valuable compound for therapeutic applications .
特性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSADJAYQOCDD-FDDSVCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317046 | |
| Record name | Ginsenoside Rd2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
917.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83480-64-2 | |
| Record name | Ginsenoside Rd2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83480-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside Rd2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Can you describe the occurrence of ginsenoside Rd2 in Panax notoginseng?
A1: this compound is considered a minor ginsenoside and can be found in various parts of the Panax notoginseng plant. Notably, it has been identified in the leaves [, , , , , ], flowers [, , ], and even the stems [] of this species.
Q2: How is this compound produced in Panax notoginseng?
A2: While this compound exists naturally in Panax notoginseng, research suggests it can also be produced through the biotransformation of other ginsenosides. This process, often facilitated by enzymes from fungi or bacteria, involves the selective cleavage of specific sugar moieties. For instance, studies have shown that ginsenoside Rd can be converted to this compound through the action of enzymes present in Panax notoginseng flowers [, ]. Similarly, fungi like Cladosporium xylophilum can transform the major ginsenoside Rb2 into this compound [].
Q3: What extraction methods are typically used to isolate this compound?
A3: Researchers have successfully isolated this compound from Panax notoginseng using several techniques. These include traditional extraction methods employing solvents like methanol [, , , , ] and water [, , ], as well as more sophisticated techniques like counter-current chromatography []. Interestingly, the choice of extraction solvent can significantly influence the ginsenoside profile [, ].
Q4: Are there any analytical methods available to specifically detect and quantify this compound?
A4: Yes, high-performance liquid chromatography (HPLC) coupled with various detectors is widely used to analyze this compound. For instance, HPLC combined with ultraviolet detection has been successfully employed to quantify this compound in Panax notoginseng extracts []. Additionally, more advanced techniques like online two-dimensional liquid chromatography coupled with mass spectrometry have been developed for a comprehensive analysis of this compound and other related compounds in complex plant matrices [].
Q5: What is known about the biological activity of this compound?
A5: While research on this compound is ongoing, studies suggest potential bioactivity, especially compared to major ginsenosides []. One study found that this compound, among other ginsenosides, could impact cell-to-cell communication by influencing gap junctions []. These findings highlight the need for further investigation into the specific mechanisms of action and potential therapeutic applications of this compound.
Q6: Does the gut microbiota play a role in the metabolism of this compound?
A6: Yes, the gut microbiota appears to play a significant role in metabolizing this compound. In a study using gut microbiota from insomniac patients, this compound was identified as an intermediate metabolite during the breakdown of saponins extracted from Panax notoginseng leaves []. This suggests that the gut microbiota may contribute to the conversion of this compound into other bioactive compounds, potentially influencing its overall effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


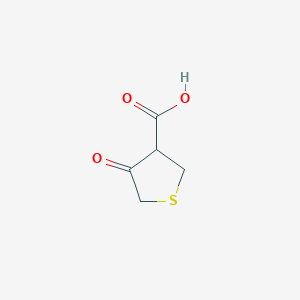
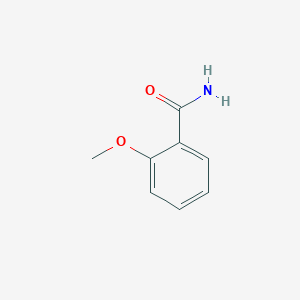
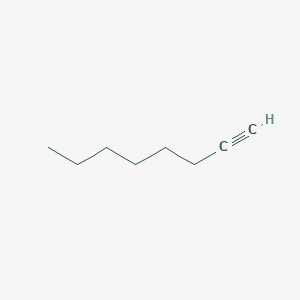



![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)
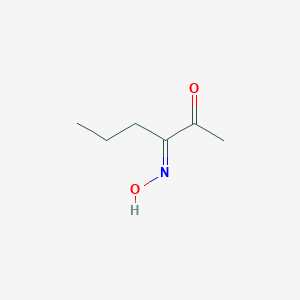
![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)
